![molecular formula C12H16BClO4 B1418032 (5-Chlor-2-[(2,2-Dimethylpropoxy)carbonyl]phenyl)boronsäure CAS No. 1315476-05-1](/img/structure/B1418032.png)
(5-Chlor-2-[(2,2-Dimethylpropoxy)carbonyl]phenyl)boronsäure
Übersicht
Beschreibung
“(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid” is a biochemical used for proteomics research . It has a molecular formula of C12H16BClO4 and a molecular weight of 270.52 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: B(C1=C(C=CC(=C1)Cl)C(=O)OCC©©C)(O)O . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a carbonyl group linked to a 2,2-dimethylpropoxy group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 270.52 and a molecular formula of C12H16BClO4 . It has a complexity of 290 and a topological polar surface area of 66.8Ų . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .Wissenschaftliche Forschungsanwendungen
Chemische Biologie
In der chemischen Biologie wird diese Verbindung für reversible Click-Reaktionen verwendet. Diese Reaktionen sind entscheidend für die Bildung dynamischer molekularer Anordnungen, die auf biologische Reize reagieren können. Die Boronsäureeinheit der Verbindung interagiert mit cis-Diolen in biologischen Molekülen, wodurch die reversible Bildung von Komplexen ermöglicht wird .
Supramolekulare Chemie
Supramolekulare Chemiker verwenden diese Verbindung, um Moleküle zu entwerfen, die sich selbst zu größeren Strukturen zusammenlagern können. Die Boronsäuregruppe bildet starke, aber reversible Bindungen mit anderen Molekülen, was für den Aufbau supramolekularer Architekturen unerlässlich ist .
Biomedizinische Anwendungen
Die Boronsäuregruppe der Verbindung ist biokompatibel und kann zur Herstellung von biomedizinischen Geräten verwendet werden. Sie kann in Sensoren integriert werden, die biologische Marker erkennen, oder in Materialien, die auf das Vorhandensein bestimmter Moleküle im Körper reagieren .
Sensoranwendungen
Boronsäuren sind bekannt für ihre Fähigkeit, Komplexe mit Diolen und Lewis-Basen zu bilden, was sie ideal für Sensoranwendungen macht. Diese spezielle Verbindung könnte bei der Entwicklung von Sensoren zur Detektion von Zuckern oder anderen diolhaltigen Molekülen in verschiedenen Umgebungen verwendet werden .
Proteinmanipulation und -modifikation
Forscher können diese Verbindung verwenden, um Proteine zu markieren oder ihre Funktion zu verändern. Die Boronsäure interagiert mit den Diolen, die in den Zuckerresten von Glykoproteinen vorhanden sind, wodurch eine gezielte Modifikation oder Markierung dieser Biomoleküle ermöglicht wird .
Therapeutische Entwicklung
Die Interaktion von Boronsäuren mit biologischen Molekülen eröffnet Möglichkeiten für die therapeutische Entwicklung. Diese Verbindung könnte verwendet werden, um Medikamente zu entwickeln, die auf bestimmte biologische Pfade abzielen, oder um Abgabesysteme zu schaffen, die Medikamente als Reaktion auf bestimmte Trigger freisetzen .
Materialchemie
In der Materialchemie kann die Verbindung verwendet werden, um Polymere oder Mikropartikel zu erzeugen, die bestimmte Reaktionen auf Umweltveränderungen zeigen. Beispielsweise könnte sie verwendet werden, um Materialien zu entwickeln, die ihre Eigenschaften in Gegenwart bestimmter Chemikalien verändern .
Katalyse
Boronsäuren werden häufig in katalytischen Reaktionen eingesetzt, wie zum Beispiel der Suzuki-Miyaura-Kupplung, die eine Eckpfeilerrreaktion in der organischen Synthese ist. Diese Verbindung mit ihrer Boronsäurefunktionalität könnte ein wertvolles Reagenz in solchen katalytischen Prozessen sein .
Wirkmechanismus
Target of Action
The primary target of (5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid is the palladium (0) catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid participates in the Suzuki–Miyaura coupling reaction, which involves two key steps . The first step is oxidative addition, where the palladium catalyst becomes oxidized through its donation of electrons to form a new Pd–C bond . The second step is transmetalation, where (5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid, a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by (5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid, leads to the formation of carbon–carbon bonds . This reaction is part of the broader class of palladium-catalyzed coupling reactions, which are essential for the synthesis of many complex organic compounds .
Pharmacokinetics
The compound’s properties, such as its molecular weight of 27052 and its rotatable bond count of 5 , may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of (5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a critical step in the synthesis of many organic compounds .
Action Environment
The action of (5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid is influenced by environmental factors such as the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups . The compound is relatively stable, readily prepared, and generally environmentally benign .
Eigenschaften
IUPAC Name |
[5-chloro-2-(2,2-dimethylpropoxycarbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO4/c1-12(2,3)7-18-11(15)9-5-4-8(14)6-10(9)13(16)17/h4-6,16-17H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWKNWCOCNXTEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)C(=O)OCC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1315476-05-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315476-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




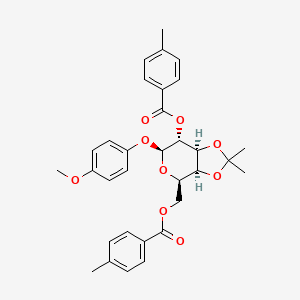

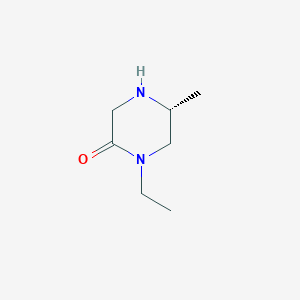
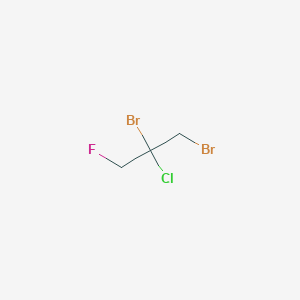
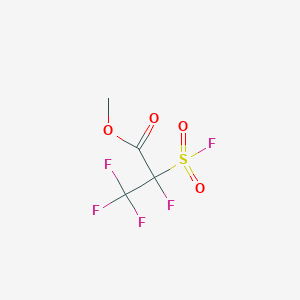
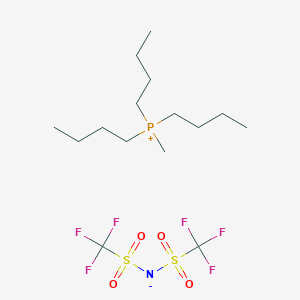
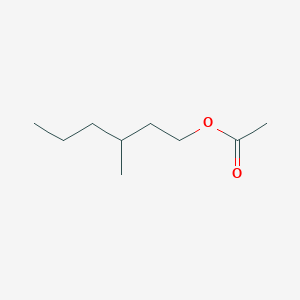
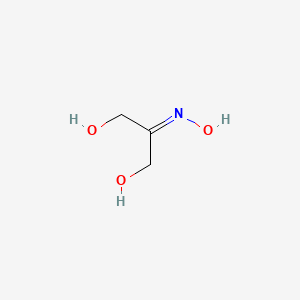
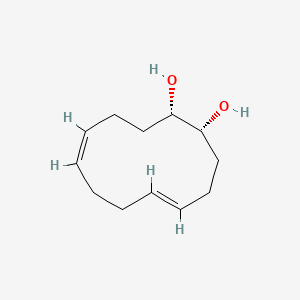


![2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)](/img/structure/B1417970.png)
